molecular formula C19H16BrClN4O B3962991 N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride

N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride

Katalognummer B3962991
Molekulargewicht: 431.7 g/mol
InChI-Schlüssel: WVZYRBAQDCYFCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride, also known as BIBF 1120, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BIBF 1120 is a tyrosine kinase inhibitor that has been shown to have anti-inflammatory, anti-fibrotic, and anti-angiogenic properties.

Wirkmechanismus

N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride 1120 is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these receptors, this compound 1120 can block the signaling pathways that promote inflammation, fibrosis, and angiogenesis.
Biochemical and Physiological Effects
This compound 1120 has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation of fibroblasts, which are responsible for the deposition of extracellular matrix proteins. This compound 1120 can also inhibit angiogenesis, which is the process of forming new blood vessels, by blocking the signaling pathways that promote the growth of blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride 1120 in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a reliable tool for studying the role of receptor tyrosine kinases in various diseases. However, one limitation of using this compound 1120 is that it can have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

For research on N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride 1120 include investigating its potential therapeutic applications in other diseases, developing more selective tyrosine kinase inhibitors, and investigating its long-term safety and efficacy in humans.

Wissenschaftliche Forschungsanwendungen

N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride 1120 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-angiogenic properties, which make it a promising candidate for the treatment of various diseases. Some of the diseases that this compound 1120 has been studied for include idiopathic pulmonary fibrosis, non-small cell lung cancer, ovarian cancer, and liver fibrosis.

Eigenschaften

IUPAC Name

2-N-(4-bromophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O.ClH/c20-13-7-9-14(10-8-13)22-19-23-17-6-2-1-5-16(17)18(24-19)21-12-15-4-3-11-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZYRBAQDCYFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)Br)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride
Reactant of Route 4
N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride
Reactant of Route 5
N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride
Reactant of Route 6
N~2~-(4-bromophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.